molecular formula C12H11NO3S B8689763 Pyridin-3-yl 4-methylbenzene-1-sulfonate

Pyridin-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B8689763
M. Wt: 249.29 g/mol
InChI Key: UWCKDPIKJXCITH-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-methylbenzene-1-sulfonate, also known as pyridinium p-toluenesulfonate, is a widely used chemical compound in organic synthesis. It is known for its role as a mild acid catalyst in various chemical reactions. The compound is characterized by its white crystalline solid form and is soluble in many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-yl 4-methylbenzene-1-sulfonate is typically synthesized by reacting pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Pyridine+p-Toluenesulfonic AcidPyridin-3-yl 4-methylbenzene-1-sulfonate\text{Pyridine} + \text{p-Toluenesulfonic Acid} \rightarrow \text{this compound} Pyridine+p-Toluenesulfonic Acid→Pyridin-3-yl 4-methylbenzene-1-sulfonate

The reaction is usually conducted in an organic solvent such as methanol or dichloromethane, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, primarily serving as an acid catalyst. Some of the common reactions include:

    Acetalization: Catalyzes the formation of acetals from aldehydes and alcohols.

    Silylation: Facilitates the protection of hydroxyl groups by converting them into silyl ethers.

    Hydrolysis: Promotes the hydrolysis of esters and amides.

Common Reagents and Conditions

The compound is often used in conjunction with reagents such as methanol, dichloromethane, and other organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal catalytic activity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in acetalization reactions, the major products are acetals, while in silylation reactions, the products are silyl ethers .

Scientific Research Applications

Pyridin-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridin-3-yl 4-methylbenzene-1-sulfonate involves its role as an acid catalyst. The compound donates a proton to the reactants, thereby increasing the electrophilicity of the reaction intermediates and facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to pyridin-3-yl 4-methylbenzene-1-sulfonate include:

  • Pyridinium p-toluenesulfonate
  • Pyridinium trifluoroacetate
  • Pyridinium chloride

Uniqueness

This compound is unique due to its mild acidity and high catalytic efficiency. Unlike stronger acids, it does not cause significant side reactions or degradation of sensitive functional groups, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

pyridin-3-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)16-11-3-2-8-13-9-11/h2-9H,1H3

InChI Key

UWCKDPIKJXCITH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Equimolar portions (0.106 moles) of 3-hydroxypyridine, sodium hydroxide and p-toluenesulfonyl chloride were combined in 100 ml of water and stirred at 50° C. for 2.5 hours. The aqueous solution was extracted with chloroform, dried over sodium sulfate and distilled to yield an oil which crystallized on standing. Recrystallization from cyclohexane yielded a white solid, mp 76°-78° C., lit. mp 79° C.
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0.106 mol
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